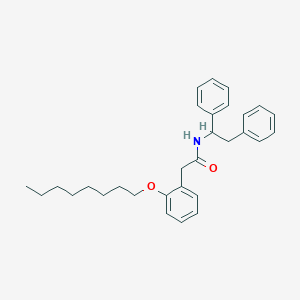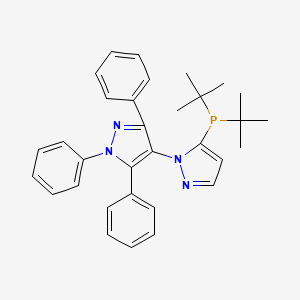
5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole
Vue d'ensemble
Description
Synthesis Analysis The compound 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, commonly known as Bippyphos, is synthesized as part of a robust catalyst system including tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) for the hydroxylation of structurally diverse aryl halides. This system demonstrates broad substrate scope and efficient catalysis under mild conditions, highlighting the synthetic utility and versatility of Bippyphos in facilitating complex chemical transformations, such as the synthesis of substituted benzofurans and related heteroatomic derivatives from 2-haloalkynylarenes (Lavery et al., 2013).
Molecular Structure Analysis The molecular structure of Bippyphos and related derivatives has been explored through various techniques, including X-ray crystallography. This analysis confirms the bidentate binding motif of Bippyphos, similar to Buchwald's biarylphosphine ligands, showcasing its ability to form stable and effective coordination complexes with metals. The structural elucidation provides insights into the ligand's coordination chemistry and its role in catalysis (Lavery et al., 2013).
Chemical Reactions and Properties Bippyphos, as part of the Pd2dba3/Bippyphos catalyst system, exhibits a wide range of reactivities, including hydroxylation reactions under air and using unpurified solvents without significant loss of reactivity. This demonstrates the chemical robustness and tolerance of Bippyphos to various reaction conditions, making it a valuable ligand in organic synthesis and catalysis (Lavery et al., 2013).
Applications De Recherche Scientifique
Catalytic Applications
- Hydroxylation Catalyst: The combination of Pd2dba3 and 5-(di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole (Bippyphos) forms a robust and efficient catalyst system for the hydroxylation of structurally diverse (hetero)aryl halides under mild conditions with broad substrate scope. This system is notable for its ability to conduct reactions under air using unpurified solvents with minimal reactivity loss (Lavery et al., 2013).
Bioactive Properties
- Bioactive Gold Complexes: Gold(I) complexes with BippyPhos exhibited significant in vitro cytotoxicity against various human carcinoma and leukemia cell lines, showing potential as bioactive gold metallodrugs. Among these, a specific complex with BippyPhos demonstrated high stability in biologically relevant media and selective toxicity towards cancer cells over non-cancer cells (Richert et al., 2021).
Synthesis and Photophysical Properties
- Phosphorescent Properties: Os(II) diimine complexes with derivatives of bipyrazole, including those with tert-butyl substituents, exhibit phosphorescence features resulting from mixed halide-to-ligand and metal-to-ligand transitions. These properties are significant for applications in organic light-emitting diodes (OLEDs) (Chen et al., 2005).
Supramolecular Chemistry
- Hydrogen Bonding in Supramolecular Assemblies: Benzene-1,3,5-tricarboxylic acid forms various supramolecular assemblies with substituted pyrazoles, demonstrating the role of hydrogen bonding in directing the assembly of complex supramolecular frameworks. Theoretical studies further analyze the effect of different substituents, including tert-butyl groups, on the interaction energy of these assemblies (Singh et al., 2015).
Steric Effects in Phosphorus Chemistry
- Low-Coordinate Phosphorus Centers: Compounds with sterically demanding ligands, including those with tert-butylphenyl groups, provide access to novel materials featuring low-coordinate phosphorus centers. Such systems have potential applications in the design of new materials with unique electronic properties (Shah et al., 2000).
Propriétés
IUPAC Name |
ditert-butyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N4P/c1-31(2,3)37(32(4,5)6)27-22-23-33-36(27)30-28(24-16-10-7-11-17-24)34-35(26-20-14-9-15-21-26)29(30)25-18-12-8-13-19-25/h7-23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXJGGGNGMPMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468368 | |
| Record name | BippyPhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | |
CAS RN |
894086-00-1 | |
| Record name | BippyPhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[Bis(t-butyl)phosphino]-1â??,3â??,5â??-triphenyl-1,4â??-bi-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Aminomethyl)-3,4-dimethylcyclopentyl]acetic acid](/img/structure/B1243448.png)
![6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole](/img/structure/B1243449.png)
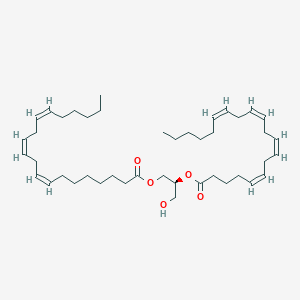

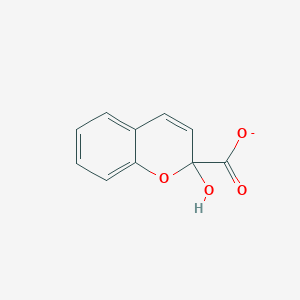

![(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol](/img/structure/B1243461.png)
![1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243463.png)
![3-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4-methylaniline](/img/structure/B1243464.png)

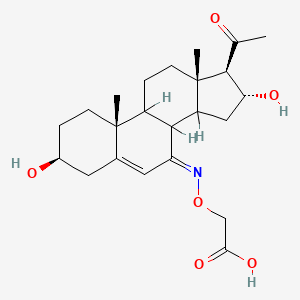
![7-Methyl-4-(2-methylthiophen-3-yl)-10-thia-3,6-diazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-amine](/img/structure/B1243469.png)
